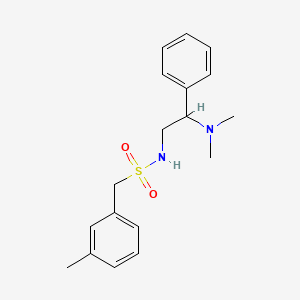![molecular formula C13H16N2O B2480276 N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide CAS No. 2411277-54-6](/img/structure/B2480276.png)
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide, also known as DIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPEP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide is not fully understood, but studies suggest that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by this compound may lead to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of HDACs, leading to the re-expression of tumor suppressor genes. In vivo studies have shown that this compound has low toxicity and is well-tolerated in mice.
实验室实验的优点和局限性
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity and is well-tolerated in mice, making it a potential candidate for further preclinical studies. However, this compound has several limitations, including its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the study of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action and how it inhibits the activity of HDACs. Another direction is to study the potential use of this compound in combination with other anticancer drugs. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the development of more efficient synthesis methods for this compound may also be a future direction for research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry as an anticancer agent. This compound can be synthesized using various methods and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has several advantages for use in lab experiments, including its low toxicity and well-tolerated nature in mice. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
合成方法
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-aminomethyl-1,3-dihydroisoindole with propargyl bromide followed by reaction with acryloyl chloride. Another method involves the reaction of 2-(1,3-dihydroisoindol-2-yl)ethanamine with propargyl alcohol followed by reaction with acryloyl chloride. Both methods result in the formation of this compound, a pale yellow solid with a melting point of 140-142°C.
科学研究应用
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[2-(1,3-dihydroisoindol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-7-8-15-9-11-5-3-4-6-12(11)10-15/h2-6H,1,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVZMHZAXAOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)